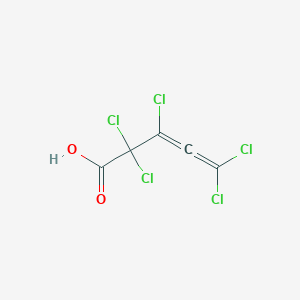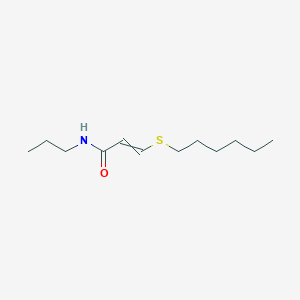![molecular formula C9H14O B14485069 Bicyclo[5.2.0]nonan-8-one CAS No. 65811-21-4](/img/structure/B14485069.png)
Bicyclo[5.2.0]nonan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[520]nonan-8-one is a bicyclic organic compound characterized by its unique structure, which consists of two fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[5.2.0]nonan-8-one can be achieved through several methods. One common approach involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This method is particularly effective for constructing the bicyclo[3.3.1]nonan-9-one cores, which are structurally similar to this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized in laboratory settings using the aforementioned synthetic routes, which can be scaled up for industrial applications if needed.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[5.2.0]nonan-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and halides.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield ketones and carboxylic acids, while reduction reactions typically produce alcohols.
Scientific Research Applications
Bicyclo[5.2.0]nonan-8-one has several scientific research applications, particularly in the fields of chemistry and pharmaceuticals. Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules. Additionally, derivatives of this compound are used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Bicyclo[5.2.0]nonan-8-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on the exact molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Bicyclo[5.2.0]nonan-8-one include bicyclo[3.3.1]nonane and its derivatives, such as bicyclo[3.3.1]nonan-9-one . These compounds share structural similarities and exhibit comparable chemical properties.
Uniqueness: this compound is unique due to its specific ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility as an intermediate in organic synthesis highlight its importance in the field of chemistry.
Properties
CAS No. |
65811-21-4 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
bicyclo[5.2.0]nonan-8-one |
InChI |
InChI=1S/C9H14O/c10-9-6-7-4-2-1-3-5-8(7)9/h7-8H,1-6H2 |
InChI Key |
PUBNEQJXUOCEBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC(=O)C2CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


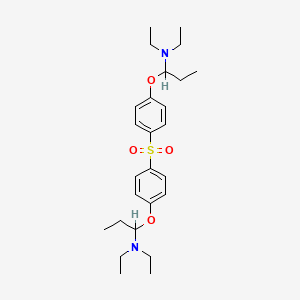
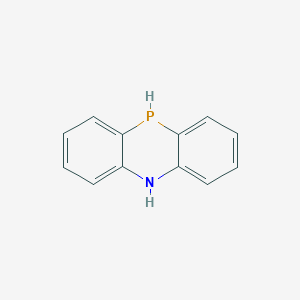

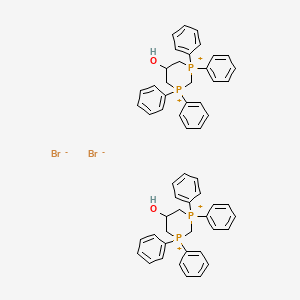
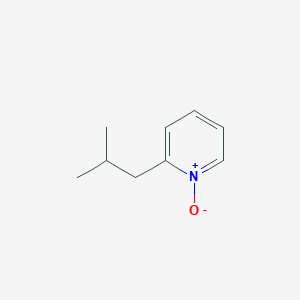
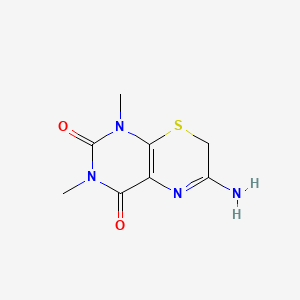
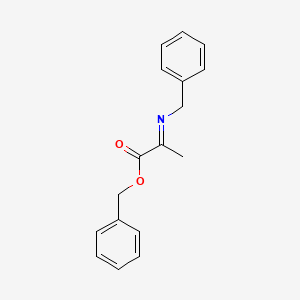

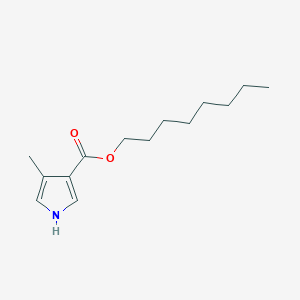
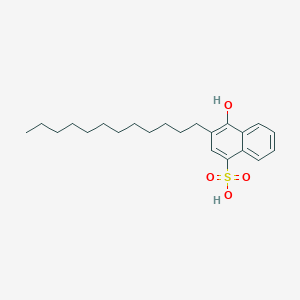
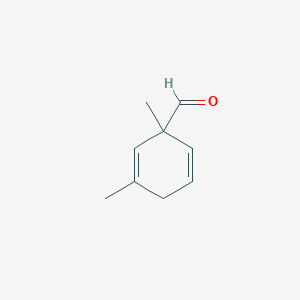
![1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14485059.png)
